2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride
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Overview
Description
2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN. It is a derivative of phenylpropanamine, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)propan-2-amine hydrochloride: Similar structure but lacks the methyl group on the phenyl ring.
2-Fluoro-4-methylaniline: Contains a similar fluorine and methyl substitution pattern but differs in the amine group position.
Uniqueness
2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Properties
Molecular Formula |
C10H15ClFN |
---|---|
Molecular Weight |
203.68 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-7-6-8(11)4-5-9(7)10(2,3)12;/h4-6H,12H2,1-3H3;1H |
InChI Key |
ZWXFNSMMVVYTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)(C)N.Cl |
Origin of Product |
United States |
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